molecular formula C11H11FO3 B15258700 3-(4-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid

3-(4-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid

Cat. No.: B15258700
M. Wt: 210.20 g/mol
InChI Key: ZDZTYXJEVGAJBO-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a dimethyl oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and isobutyric acid.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, leading to changes in their activity. The compound may also participate in metabolic pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanoic acid
  • 3-(4-Bromophenyl)-2,2-dimethyl-3-oxopropanoic acid
  • 3-(4-Methylphenyl)-2,2-dimethyl-3-oxopropanoic acid

Uniqueness

3-(4-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

3-(4-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid

InChI

InChI=1S/C11H11FO3/c1-11(2,10(14)15)9(13)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,14,15)

InChI Key

ZDZTYXJEVGAJBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

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